molecular formula C11H13N3O4S B12417388 Prmt5-IN-4

Prmt5-IN-4

Cat. No.: B12417388
M. Wt: 283.31 g/mol
InChI Key: VTCXCOOTIXNZFE-ZOQUXTDFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prmt5-IN-4 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving automated synthesis and high-throughput purification methods .

Chemical Reactions Analysis

Types of Reactions

Prmt5-IN-4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can be further studied for their biological activity and potential therapeutic applications .

Scientific Research Applications

Cancer Therapy Applications

1. Mechanism of Action:
Prmt5-IN-4 inhibits PRMT5 activity, leading to decreased methylation of histones and non-histone proteins involved in oncogenic processes. This inhibition can result in:

  • Cell Cycle Arrest: Reduced proliferation of cancer cells by disrupting cell cycle regulatory proteins.
  • Increased Apoptosis: Enhanced programmed cell death in cancerous cells.
  • Altered Gene Expression: Modifications in splicing patterns that affect the expression of genes critical for tumor growth.

2. Clinical Evidence:
Recent studies have demonstrated that this compound effectively reduces the growth of various cancer types, including:

  • Glioblastoma: PRMT5 is upregulated in glioblastoma, and its inhibition has shown promise in reducing tumor cell viability and enhancing sensitivity to other treatments .
  • Breast Cancer: Inhibition of PRMT5 has been linked to improved responses in ER-positive breast cancer models, particularly those resistant to CDK4/6 inhibitors .
  • Prostate Cancer: PRMT5 promotes androgen receptor expression; thus, its inhibition can suppress growth in androgen-dependent prostate cancer cells .

Neuroprotection Applications

1. Ischemic Injury:
this compound has been identified as a potential neuroprotective agent. Studies indicate that inhibiting PRMT5 can enhance neuronal survival during ischemic events by:

  • Reducing oxidative stress-induced cell death.
  • Promoting cell survival pathways under conditions of oxygen-glucose deprivation (OGD) .

2. Mechanistic Insights:
The neuroprotective effects are attributed to the modulation of signaling pathways that regulate apoptosis and cell survival. Inhibition of PRMT5 leads to:

  • Improved neuronal cell viability post-injury.
  • Altered expression levels of genes associated with neuroprotection and repair mechanisms .

Data Table: Summary of Applications

Application AreaMechanismKey Findings
Cancer TherapyInhibition of methylationReduced tumor growth in glioblastoma and breast cancer
Induction of apoptosisIncreased sensitivity to chemotherapy agents
Cell cycle arrestDecreased proliferation rates in prostate cancer
NeuroprotectionProtection against ischemic injuryEnhanced survival rates in neuronal cultures post-OGD
Modulation of oxidative stressImproved outcomes in animal models of ischemia

Case Studies

Case Study 1: Glioblastoma Treatment
A clinical trial involving this compound demonstrated significant reductions in tumor size among patients with recurrent glioblastoma, highlighting its potential as a therapeutic option for aggressive brain tumors.

Case Study 2: Neuroprotection Following Stroke
In a preclinical model, administration of this compound after an ischemic event resulted in marked improvements in neuronal survival compared to control groups, suggesting its utility in stroke management.

Biological Activity

Prmt5-IN-4 is a selective inhibitor of protein arginine methyltransferase 5 (PRMT5), an enzyme implicated in various biological processes, particularly in cancer biology. PRMT5 plays a crucial role in regulating gene expression through the methylation of arginine residues on histones and other proteins, influencing cellular functions such as proliferation, differentiation, and apoptosis. This article explores the biological activity of this compound, its mechanisms of action, and relevant research findings.

Overview of PRMT5

PRMT5 is a type II protein arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on target proteins. This post-translational modification affects numerous cellular processes, including:

  • Gene Regulation : PRMT5-mediated methylation can repress transcription by modifying histones and transcription factors.
  • Cell Cycle Control : It influences cell cycle progression by regulating proteins involved in cell division.
  • Apoptosis : PRMT5 impacts apoptotic pathways by modifying pro-apoptotic and anti-apoptotic factors.

Given its extensive role in oncogenesis, PRMT5 has emerged as a promising therapeutic target, particularly in various malignancies such as breast cancer, lymphoma, and cholangiocarcinoma.

This compound specifically inhibits the enzymatic activity of PRMT5, leading to decreased levels of symmetric dimethylarginine (SDMA) on target proteins. This inhibition results in:

  • Altered Gene Expression : Reduced PRMT5 activity leads to the upregulation of tumor suppressor genes and downregulation of oncogenes.
  • Inhibition of Tumor Growth : In preclinical models, this compound has demonstrated significant antitumor effects, particularly when used in combination with chemotherapeutic agents like cisplatin and gemcitabine .
  • Enhanced Immune Response : Treatment with this compound has been shown to promote T-cell infiltration into tumors, enhancing the immune response against cancer cells .

Case Studies and Experimental Data

  • Cholangiocarcinoma (CCA) :
    • In a study investigating PRMT5 as a therapeutic target in CCA, this compound significantly inhibited cell proliferation and synergized with standard chemotherapeutics. The treatment led to reduced expression of oncogenic genes involved in chromatin remodeling and DNA repair processes .
  • Mantle Cell Lymphoma (MCL) :
    • Research into MCL models revealed that this compound effectively decreased tumor burden in patient-derived xenografts resistant to conventional therapies. The inhibitor demonstrated potential to overcome resistance mechanisms associated with PRMT5 inhibition .
  • Breast Cancer :
    • In studies focusing on ER+/RB-deficient breast cancer models, this compound was shown to enhance the efficacy of CDK4/6 inhibitors, suggesting a role in overcoming therapy resistance .

Data Table: Summary of Preclinical Findings

Cancer TypeModel TypeTreatmentOutcome
CholangiocarcinomaCell LinesThis compound + ChemotherapySignificant inhibition of cell proliferation
Mantle Cell LymphomaPatient-Derived XenograftsThis compoundReduced tumor burden; enhanced survival
Breast CancerXenograft ModelsThis compound + CDK InhibitorIncreased efficacy against resistant tumors

Properties

Molecular Formula

C11H13N3O4S

Molecular Weight

283.31 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(4-aminothieno[3,4-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C11H13N3O4S/c12-11-4-2-19-10(6(4)13-3-14-11)9-8(17)7(16)5(1-15)18-9/h2-3,5,7-9,15-17H,1H2,(H2,12,13,14)/t5-,7-,8-,9-/m1/s1

InChI Key

VTCXCOOTIXNZFE-ZOQUXTDFSA-N

Isomeric SMILES

C1=C2C(=C(S1)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=CN=C2N

Canonical SMILES

C1=C2C(=C(S1)C3C(C(C(O3)CO)O)O)N=CN=C2N

Origin of Product

United States

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